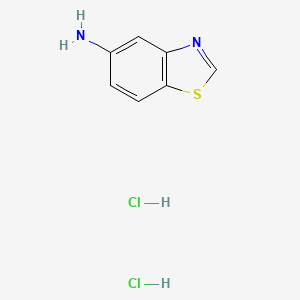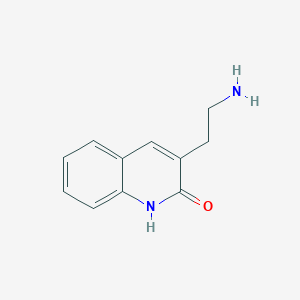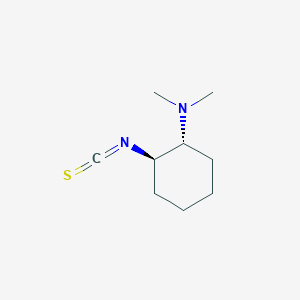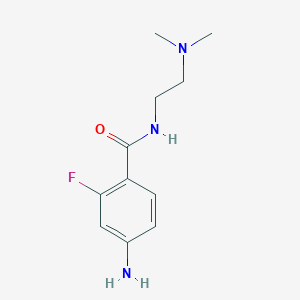
1,3-Benzothiazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-5-amine dihydrochloride can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst such as iodine or samarium triflate and can be carried out in solvents like dimethyl sulfoxide (DMSO) or water . Another method involves the cyclization of 2-aminothiophenol with carbon dioxide in the presence of a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and diethylsilane .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives with enhanced biological activity .
Scientific Research Applications
1,3-Benzothiazol-5-amine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to the disruption of essential cellular processes . Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the dihydrochloride moiety.
Benzothiazole-2-thiol: Contains a thiol group instead of an amine group.
2-Phenylbenzothiazole: Contains a phenyl group at the 2-position.
Uniqueness
1,3-Benzothiazol-5-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H8Cl2N2S |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
1,3-benzothiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H6N2S.2ClH/c8-5-1-2-7-6(3-5)9-4-10-7;;/h1-4H,8H2;2*1H |
InChI Key |
KXAHWBVSTVTXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CS2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)


![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)


![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)

![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

